Spiro[9-azabicyclo[3.3.1]nonane-3,5'-imidazolidine]-2',4'-dione
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Overview
Description
Spiro[9-azabicyclo[3.3.1]nonane-3,5’-imidazolidine]-2’,4’-dione is a complex organic compound with the molecular formula C10H15N3O2 . This compound features a unique spiro structure, which is a bicyclic system where two rings are connected through a single atom. The azabicyclo[3.3.1]nonane framework is a common motif in many biologically significant natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[9-azabicyclo[3.3.1]nonane-3,5’-imidazolidine]-2’,4’-dione can be achieved through various methods. One approach involves the use of aromatic ketones, paraformaldehyde, and dimethylamine via a novel one-pot tandem Mannich annulation . Another method includes the radical cyclization protocol mediated by SmI2, which enables the desired ring closure .
Industrial Production Methods
The one-pot tandem Mannich annulation is particularly attractive for industrial production due to its simplicity and efficiency .
Chemical Reactions Analysis
Types of Reactions
Spiro[9-azabicyclo[3.3.1]nonane-3,5’-imidazolidine]-2’,4’-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can be oxidized using metal-free aerobic oxidation conditions, employing reagents such as ABNO (9-azabicyclo[3.3.1]nonane-N-oxyl) within mesoporous organosilica .
Common Reagents and Conditions
Oxidation: ABNO@PMO-IL-Br material under oxygen balloon reaction conditions.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Substitution: Various nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carbonyl compounds, while reduction can produce alcohols.
Scientific Research Applications
Spiro[9-azabicyclo[3.3.1]nonane-3,5’-imidazolidine]-2’,4’-dione has several scientific research applications:
Chemistry: Used as a scaffold in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Spiro[9-azabicyclo[3.3.1]nonane-3,5’-imidazolidine]-2’,4’-dione involves its interaction with molecular targets and pathways. For instance, it has been shown to exert antiproliferative effects by inducing ferroptosis, a non-apoptotic form of cell death . This mechanism is particularly appealing for cancer therapy as it provides a novel approach to target cancer cells.
Comparison with Similar Compounds
Similar Compounds
9-Azabicyclo[3.3.1]nonane: Shares the azabicyclo[3.3.1]nonane framework but lacks the spiro and imidazolidine components.
1-Azabicyclo[3.3.1]nonane: Similar bicyclic structure but with different substituents.
3-Azabicyclo[3.3.1]nonane: Another related compound with variations in the bicyclic system.
Uniqueness
Spiro[9-azabicyclo[3.3.1]nonane-3,5’-imidazolidine]-2’,4’-dione is unique due to its spiro structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
67869-03-8 |
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Molecular Formula |
C10H15N3O2 |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
spiro[9-azabicyclo[3.3.1]nonane-3,5'-imidazolidine]-2',4'-dione |
InChI |
InChI=1S/C10H15N3O2/c14-8-10(13-9(15)12-8)4-6-2-1-3-7(5-10)11-6/h6-7,11H,1-5H2,(H2,12,13,14,15) |
InChI Key |
WIZUMBCYHCXKEP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC3(CC(C1)N2)C(=O)NC(=O)N3 |
Origin of Product |
United States |
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